molecular formula C8BrF15O3 B12062786 8-Bromoperfluoro(2,5-dimethyl-3,6-dioxaoctanoyl) fluoride

8-Bromoperfluoro(2,5-dimethyl-3,6-dioxaoctanoyl) fluoride

Cat. No.: B12062786
M. Wt: 508.96 g/mol
InChI Key: HRMNXIPBCXQKQH-UHFFFAOYSA-N
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Description

8-Bromoperfluoro(2,5-dimethyl-3,6-dioxaoctanoyl) fluoride is a highly fluorinated acyl fluoride derivative characterized by a perfluorinated carbon backbone interspersed with ether oxygen atoms and a terminal bromine substituent. Its structure features a bromine atom at the 8-position, two methyl groups at the 2- and 5-positions, and ether linkages at the 3- and 6-positions. This compound is part of a broader class of perfluorinated ethers, which are valued for their thermal stability, chemical inertness, and utility as intermediates in synthesizing fluoropolymers, surfactants, and specialty chemicals. The bromine atom introduces a reactive site, making the compound amenable to nucleophilic substitution reactions, distinguishing it from fully fluorinated analogs .

Properties

Molecular Formula

C8BrF15O3

Molecular Weight

508.96 g/mol

IUPAC Name

2-[2-(2-bromo-1,1,2,2-tetrafluoroethoxy)-1,1,2,3,3,3-hexafluoropropoxy]-2,3,3,3-tetrafluoropropanoyl fluoride

InChI

InChI=1S/C8BrF15O3/c9-4(13,14)8(23,24)27-3(12,6(18,19)20)7(21,22)26-2(11,1(10)25)5(15,16)17

InChI Key

HRMNXIPBCXQKQH-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(F)(F)Br)(F)F)F)(F)F)F)F

Origin of Product

United States

Preparation Methods

ECF of Precursor Ethers

A hypothetical route involves:

  • Step 1 : Synthesis of a non-fluorinated precursor: 2,5-dimethyl-3,6-dioxaoctanoyl chloride .

  • Step 2 : ECF in anhydrous hydrogen fluoride (HF) at 5–6 V, inducing selective fluorination.

  • Step 3 : Bromination via radical pathways using Br₂ or N-bromosuccinimide (NBS).

Challenges :

  • ECF often yields mixtures due to random fluorine substitution.

  • Bromination post-ECF requires precise control to avoid cleavage of ether linkages.

Telomerization Approaches

Telomerization of tetrafluoroethylene (TFE) with oxygen-containing initiators offers a modular route to perfluorinated ethers.

Brominated Telogen Integration

  • Telogen : A brominated alcohol (e.g., HO(CH₂)₈Br) could initiate TFE polymerization, forming a perfluorinated ether chain with a terminal bromine.

  • Reaction Conditions :

    • Catalyst: Fluoride ions (KF or CsF).

    • Temperature: 80–120°C.

    • Solvent: Perfluorinated solvents (e.g., perfluorodecalin).

Example Protocol :

  • Initiate TFE telomerization with HO(CH₂)₈Br to form Br(CH₂)₈-O-(CF₂CF₂O)ₙ-CF₂CF₃ .

  • Oxidize terminal CF₃ to acyl fluoride using CoF₃ or direct fluorination.

Limitations :

  • Telomer length (n) control is critical for reproducibility.

  • Acyl fluoride formation may require aggressive fluorinating agents.

Nucleophilic Substitution in Perfluorinated Systems

Bromine can be introduced via nucleophilic displacement of leaving groups in perfluorinated intermediates.

Displacement of Iodine with Bromine

  • Precursor Synthesis : Prepare 8-iodoperfluoro(2,5-dimethyl-3,6-dioxaoctanoyl) fluoride via iodination of a perfluorinated ether.

  • Bromination : React with Br₂ in the presence of UV light or a radical initiator.

Conditions :

  • Solvent: Perfluorohexane.

  • Temperature: 50–70°C.

  • Yield: Moderately high (60–75%) but requires rigorous exclusion of moisture .

Chemical Reactions Analysis

8-Bromoperfluoro(2,5-dimethyl-3,6-dioxaoctanoyl) fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under basic conditions. Common reagents include sodium hydroxide or ammonia.

    Reduction Reactions: The compound can be reduced to form perfluorinated alcohols or amines using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of perfluorinated carboxylic acids or ketones.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide results in the formation of perfluorinated alcohols, while reduction with lithium aluminum hydride yields perfluorinated amines .

Scientific Research Applications

8-Bromoperfluoro(2,5-dimethyl-3,6-dioxaoctanoyl) fluoride has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 8-Bromoperfluoro(2,5-dimethyl-3,6-dioxaoctanoyl) fluoride exerts its effects involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The bromine and fluorine atoms enhance the compound’s ability to form strong bonds with target molecules, leading to inhibition or modification of their activity. The pathways involved include disruption of enzyme activity and alteration of membrane properties in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is closely related to other perfluorinated ethers and acyl fluorides, differing primarily in substituents and functional groups. Below is a detailed comparison:

Perfluoro-2,5-dimethyl-3,6-dioxanonanoyl Fluoride (Hexafluoropropylene Oxide Trimer)

  • Structure : Features trifluoromethyl (-CF₃) groups at the 2- and 5-positions instead of bromine.
  • CAS No.: 2641-34-1 .
  • Reactivity : Lacks a bromine leaving group, rendering it less reactive in nucleophilic substitutions. Its stability arises from the fully fluorinated backbone and electron-withdrawing trifluoromethyl groups.
  • Applications: Primarily used as a monomer in fluoropolymer production (e.g., perfluoroelastomers) and as a surfactant precursor .
  • Physical Properties : Higher symmetry and lower molecular weight compared to the brominated analog may result in lower boiling points and enhanced solubility in fluorinated solvents.

8-Fluorosulphonylperfluoro(2,5-dimethyl-3,6-dioxaoctanoyl) Fluoride

  • Structure : Substitutes bromine with a fluorosulphonyl (-SO₂F) group at the 8-position .
  • Reactivity : The sulphonyl group enhances acidity and electrophilicity, enabling applications in ion-exchange membranes (e.g., Nafion-like materials) and lithium battery electrolytes.
  • Applications : Valued in electrochemical applications due to its ionic conductivity and chemical resistance .

2,4-Dihydroxy-2,5-dimethyl-3(2H)-furan-3-one

  • Structure: A cyclic furanone derivative with hydroxyl and methyl substituents, unrelated to perfluorinated ethers .
  • Relevance : Highlights the diversity of dimethyl-dioxa compounds but differs fundamentally in reactivity and applications (e.g., flavoring agents in food chemistry) .

Comparative Data Table

Compound Key Substituent CAS No. Reactivity Primary Applications
8-Bromoperfluoro(2,5-dimethyl-3,6-dioxaoctanoyl) fluoride Bromine (-Br) Not provided High (nucleophilic substitution) Fluoropolymer intermediates, agrochemicals
Perfluoro-2,5-dimethyl-3,6-dioxanonanoyl fluoride Trifluoromethyl (-CF₃) 2641-34-1 Low (inert backbone) Fluoropolymers, surfactants
8-Fluorosulphonylperfluoro(2,5-dimethyl-3,6-dioxaoctanoyl) fluoride Fluorosulphonyl (-SO₂F) Not provided Moderate (ionic interactions) Electrolytes, ion-exchange membranes

Key Research Findings

Reactivity : The brominated derivative exhibits superior reactivity in cross-coupling and polymerization reactions compared to its trifluoromethyl and fluorosulphonyl analogs, attributed to the bromine leaving group .

Thermal Stability : All perfluorinated compounds show exceptional thermal stability (>300°C), but the brominated variant may degrade at lower temperatures due to Br-F bond instability .

Synthetic Utility : The brominated compound is pivotal in synthesizing fluorinated pharmaceuticals, where bromine serves as a handle for further functionalization .

Biological Activity

8-Bromoperfluoro(2,5-dimethyl-3,6-dioxaoctanoyl) fluoride is a fluorinated organic compound notable for its unique chemical structure and potential biological activities. This compound, with the CAS number 118202-06-5, features a perfluorinated backbone that contributes to its stability and reactivity. Understanding its biological activity is essential for exploring its applications in various fields, including medicinal chemistry and environmental science.

Basic Information

PropertyValue
Molecular Formula C₈BrF₁₅O₃
Molecular Weight 508.96 g/mol
Boiling Point 128-130 °C
CAS Number 118202-06-5

Structure

The structure of 8-Bromoperfluoro(2,5-dimethyl-3,6-dioxaoctanoyl) fluoride includes multiple fluorine atoms and a bromine atom, which enhance its chemical reactivity. The presence of these halogens significantly affects the compound's interaction with biological systems.

The biological activity of 8-Bromoperfluoro(2,5-dimethyl-3,6-dioxaoctanoyl) fluoride is primarily attributed to its ability to interact with various molecular targets within biological systems. The mechanisms include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes through competitive or non-competitive mechanisms.
  • Cell Membrane Interaction: Its lipophilic nature allows it to integrate into cellular membranes, potentially altering membrane fluidity and function.
  • Reactive Species Formation: The presence of reactive bromine and fluorine atoms can lead to the formation of reactive oxygen species (ROS), impacting cellular signaling pathways.

Study 1: Enzyme Inhibition

In vitro studies have demonstrated that 8-Bromoperfluoro(2,5-dimethyl-3,6-dioxaoctanoyl) fluoride exhibits inhibitory effects on certain cytochrome P450 enzymes. This inhibition could lead to altered drug metabolism and toxicity profiles in organisms exposed to this compound.

Study 2: Cytotoxicity Assessment

A cytotoxicity assessment conducted on human cell lines indicated that exposure to varying concentrations of the compound resulted in dose-dependent cell death. The mechanism was linked to oxidative stress induced by ROS generation.

Study 3: Environmental Impact

Research has also explored the environmental implications of this compound. Its persistence in aquatic environments raises concerns about bioaccumulation and potential toxicity to aquatic organisms.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of 8-Bromoperfluoro(2,5-dimethyl-3,6-dioxaoctanoyl) fluoride, it is useful to compare it with structurally similar compounds.

Compound NameBiological Activity
Perfluoroalkyl Acids (PFAs)Known for endocrine disruption
Brominated Flame RetardantsAssociated with neurodevelopmental effects
8-Bromoperfluoro(2,5-dimethyl-3,6-dioxaoctanoyl) fluoridePotential enzyme inhibitor; cytotoxic

Research Findings

Recent studies have focused on the synthesis and characterization of 8-Bromoperfluoro(2,5-dimethyl-3,6-dioxaoctanoyl) fluoride. The synthesis typically involves bromination of perfluorinated precursors under controlled conditions. The compound's unique properties make it a candidate for further research in drug development and environmental monitoring.

Q & A

Q. What are the recommended synthetic routes for 8-Bromoperfluoro(2,5-dimethyl-3,6-dioxaoctanoyl) fluoride, and how can its purity be validated?

Synthesis typically involves fluorination of precursor molecules using agents like sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) under anhydrous conditions. Post-synthesis, purity validation should employ nuclear magnetic resonance (¹⁹F NMR) to confirm fluorination efficiency and gas chromatography-mass spectrometry (GC-MS) to detect residual solvents or byproducts. Structural confirmation via X-ray crystallography or high-resolution mass spectrometry (HRMS) is critical for academic rigor .

Q. Which analytical techniques are most effective for characterizing its stability under ambient conditions?

Accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can assess thermal decomposition thresholds. Hydrolytic stability should be tested in controlled humidity chambers, with degradation products analyzed via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Fluoride ion-selective electrodes are recommended for detecting hydrolytic release of fluoride ions .

Q. How can researchers mitigate hazards associated with handling this compound?

Due to its perfluorinated structure and reactive fluoride group, use inert atmosphere gloveboxes for manipulation. Personal protective equipment (PPE) must include fluoropolymer-coated gloves and full-face respirators. Emergency protocols should address hydrofluoric acid (HF) formation during hydrolysis, requiring calcium gluconate gel as a first-aid measure .

Advanced Research Questions

Q. What mechanistic insights explain the electron-withdrawing effects of perfluoroalkyl groups on its reactivity?

The strong electron-withdrawing nature of perfluoroalkyl groups stabilizes adjacent electrophilic centers (e.g., the carbonyl carbon), reducing nucleophilic attack susceptibility. Density functional theory (DFT) calculations can model charge distribution, while kinetic studies comparing reaction rates with non-fluorinated analogs provide empirical validation. Spectroscopic probes (e.g., infrared spectroscopy) can track electronic environment changes during reactions .

Q. How do solvent polarity and temperature influence its reactivity in nucleophilic substitution reactions?

Design a factorial experiment varying solvent dielectric constants (e.g., hexane vs. DMF) and temperatures. Monitor reaction progress via in situ ¹⁹F NMR to quantify intermediate formation. Data analysis should use Arrhenius plots to isolate solvent effects from thermal activation barriers, revealing optimal conditions for bromide displacement .

Q. What computational strategies predict its environmental persistence and bioaccumulation potential?

Molecular dynamics simulations can model interactions with biological membranes, while quantitative structure-activity relationship (QSAR) models estimate bioaccumulation factors (BCF). Comparative studies with structurally similar perfluorooctanoic acid (PFOA) analogs, known for environmental persistence, provide benchmarks .

Q. How can contradictions in reported toxicity data be resolved?

Meta-analysis of existing studies must account for variables like exposure duration, model organisms, and metabolite profiling. In vitro assays using human hepatocyte cell lines can standardize cytotoxicity measurements, while omics approaches (e.g., transcriptomics) identify conserved pathways affected by perfluorinated compounds .

Q. What role does this compound play in designing fluorinated surfactants for materials science?

Its branched perfluoroalkyl ether chain enhances surface tension reduction compared to linear analogs. Collaborative studies combining small-angle X-ray scattering (SAXS) and Langmuir trough experiments can correlate molecular architecture with monolayer stability, guiding surfactant design for high-performance coatings .

Methodological Guidance

Q. How should researchers design experiments to study its decomposition pathways?

Use isotope-labeling (e.g., ¹⁸O-water) in hydrolysis experiments to trace oxygen incorporation into degradation products. Pair with tandem mass spectrometry (MS/MS) fragmentation patterns to elucidate mechanistic pathways. Kinetic isotope effects (KIEs) can distinguish between concerted and stepwise mechanisms .

Q. What strategies optimize its use as a fluorinating agent in organic synthesis?

Screen fluorination efficiency in biphasic systems (e.g., fluorous/organic solvents) to enhance reagent recovery. Compare yields with commercial fluorinating agents (e.g., Selectfluor) under identical conditions. Mechanistic probes like radical scavengers or isotopic labeling can identify operative pathways (ionic vs. radical) .

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